3-(Hexylamino)propionic acid
Description
3-(Hexylamino)propionic acid is a propionic acid derivative with a hexylamino (-NH-C₆H₁₃) substituent at the β-position. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a carboxylic acid functionalized with a secondary amine linked to a hexyl chain. Such modifications are common in medicinal and industrial chemistry, where alkylamino groups enhance lipophilicity, influencing solubility, bioavailability, and interaction with biological targets. Propionic acid derivatives are widely studied for applications ranging from polymer precursors (e.g., 3-hydroxypropionic acid in ) to pharmaceuticals (e.g., anti-inflammatory compounds in ). The hexylamino group may position this compound for niche applications in drug delivery or surfactants due to its amphiphilic nature.
Properties
CAS No. |
41331-11-7 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(hexylamino)propanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-7-10-8-6-9(11)12/h10H,2-8H2,1H3,(H,11,12) |
InChI Key |
GJVVIWWPEAZPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Antioxidant Activity: Hydroxyphenyl derivatives (e.g., 3-(4-hydroxyphenyl)propionic acid) exhibit strong radical scavenging due to phenolic -OH groups .
Bioactivity: Methoxy and amino substituents (e.g., 3-(p-methoxyphenyl)-propionic acid , 3-(N,N-Dimethylamino)propionic acid ) demonstrate receptor-targeted effects, suggesting the hexylamino derivative could interact with amine-sensitive enzymes or transporters.
Industrial Relevance: Methyl and halogenated derivatives (e.g., 3-(4-methylphenyl)- and 3-(2,4-difluorophenyl)-propionic acids) are prioritized for scalable production , whereas amino-substituted analogs remain niche due to synthesis complexity.
Lipophilicity: The hexyl chain in 3-(Hexylamino)propionic acid likely increases logP compared to shorter-chain analogs, favoring membrane permeability but reducing aqueous solubility.
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